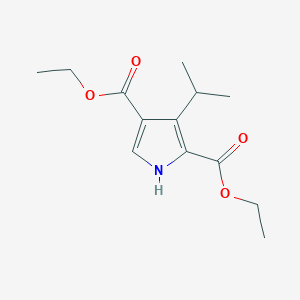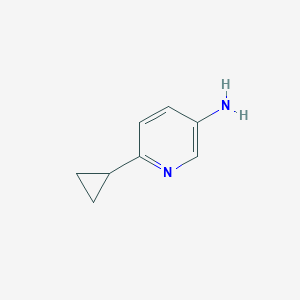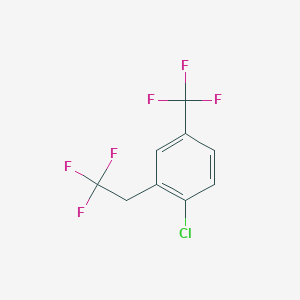
4-(2-Trifluoromethyl-4-chlorophenyl)pyridine
Übersicht
Beschreibung
4-(2-Trifluoromethyl-4-chlorophenyl)pyridine is a compound with the molecular formula C12H7ClF3N and a molecular weight of 257.64 g/mol. It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives, such as this compound, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
TFMP derivatives are used in various chemical reactions. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
Research into substituted pyridines often explores their synthesis, crystal structures, and potential material applications. For instance, the study of radical cation salts containing poly(beta-diketonate) rare earth complexes reveals the synthesis, structural characterization, and properties like photoluminescence and magnetism. These findings are crucial for developing new materials with potential applications in electronics, photonics, and as magnetic materials (Pointillart et al., 2009).
Catalysis and Organic Synthesis
The research on fac-tricarbonylchlorobis(ligand)rhenium(I) systems, which involves substituted pyridines, highlights the role of these compounds in catalysis. The study provides insights into the electron donor-acceptor properties of such systems, contributing to our understanding of catalytic processes and organic synthesis mechanisms (Farrell et al., 2016).
Electronic and Optical Properties
The investigation into Tetrathiafulvalene-π-Spacer-Acceptor derivatives, including substituted pyridines, sheds light on the synthesis, crystal structure, and electrochemical properties of these compounds. Such research is pivotal for the development of electronic and optoelectronic devices by understanding charge transfer processes and material properties (Andreu et al., 2000).
Environmental and Antimicrobial Applications
Studies on the hydrodechlorination of pollutants using Pd/C catalysts and N-doped carbon supports demonstrate the environmental applications of substituted pyridines. These catalysts are explored for their potential in water purification and environmental remediation by degrading chlorinated organic compounds (Ruiz-Garcia et al., 2020). Furthermore, the synthesis and evaluation of triaryl pyridines for antitumor activities highlight the biomedical implications of these compounds, offering insights into their potential as therapeutic agents (Thapa et al., 2012).
Wirkmechanismus
Target of Action
, which are widely used in various fields, including pharmaceuticals and agrochemicals . The specific targets would depend on the particular application of the compound.
Mode of Action
For example, 2-Fluoro-4-(trifluoromethyl)pyridine, a similar compound, acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
. These compounds likely interact with various biochemical pathways depending on their specific applications.
Result of Action
. The effects of these compounds at the molecular and cellular level would likely depend on their specific applications.
Action Environment
. Therefore, the action environment could potentially influence the behavior of TFPCP.
Zukünftige Richtungen
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of TFMP derivatives, such as 4-(2-Trifluoromethyl-4-chlorophenyl)pyridine, are expected to continue to be an important area of research in the future.
Eigenschaften
IUPAC Name |
4-[4-chloro-2-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N/c13-9-1-2-10(8-3-5-17-6-4-8)11(7-9)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJRZRDZWYMZNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



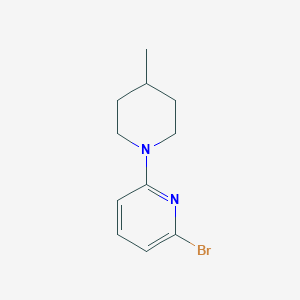

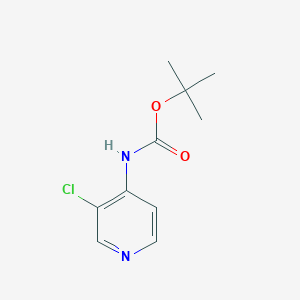
![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1388518.png)


![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B1388527.png)
